(R)-BoroLeu-(+)-Pinanediol-CF3CO2H

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

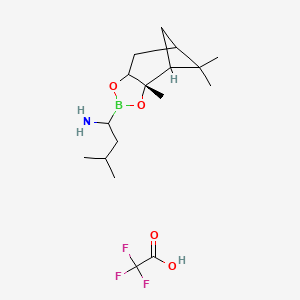

®-BoroLeu-(+)-Pinanediol-CF3CO2H is a chiral boronic acid derivative that has garnered significant interest in the field of organic chemistry. This compound is known for its unique structural features, which include a boronic acid moiety, a leucine derivative, and a pinanediol protecting group. The trifluoroacetic acid (CF3CO2H) component further enhances its reactivity and stability. This compound is widely used in asymmetric synthesis and catalysis due to its ability to form stable complexes with various substrates.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-BoroLeu-(+)-Pinanediol-CF3CO2H typically involves the following steps:

Formation of the Boronic Acid Moiety: The initial step involves the synthesis of the boronic acid derivative. This can be achieved through the reaction of an appropriate boron source with a leucine derivative.

Protection with Pinanediol: The boronic acid is then protected using pinanediol to form a stable complex. This step is crucial to prevent unwanted side reactions during subsequent steps.

Introduction of Trifluoroacetic Acid: The final step involves the addition of trifluoroacetic acid to the protected boronic acid derivative. This step enhances the stability and reactivity of the compound.

Industrial Production Methods

Industrial production of ®-BoroLeu-(+)-Pinanediol-CF3CO2H follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis of Boronic Acid Derivative: Large-scale synthesis of the boronic acid derivative using optimized reaction conditions to ensure high yield and purity.

Efficient Protection with Pinanediol: The protection step is carried out using automated systems to ensure consistency and efficiency.

Addition of Trifluoroacetic Acid: The final step involves the controlled addition of trifluoroacetic acid to achieve the desired product.

Chemical Reactions Analysis

Types of Reactions

®-BoroLeu-(+)-Pinanediol-CF3CO2H undergoes various types of chemical reactions, including:

Oxidation: The boronic acid moiety can be oxidized to form boronic esters or borates.

Reduction: The compound can undergo reduction reactions to form borohydrides.

Substitution: The trifluoroacetic acid component can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.

Major Products Formed

Oxidation: Boronic esters and borates.

Reduction: Borohydrides.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(R)-BoroLeu-(+)-Pinanediol-CF3COOH, also known as (R)-BoroLeu-(+)-Pinanediol trifluoroacetate, is a chemical compound with the CAS No. 179324-87-9 . It is also referred to as (αR,3aS,4S,6S,7aR)-Hexahydro-3a,8,8-trimethyl-alpha-(2-methylpropyl)-4,6-methano-1,3,2-benzodioxaborole-2-methanamine 2,2,2-trifluoroacetate .

Chemical and Physical Properties

(R)-BoroLeu-(+)-Pinanediol-CF3COOH presents as a white to off-white powder . It has a melting point between 157-159℃ . The compound is slightly soluble in ethanol and methanol .

Other properties include:

Applications

(R)-BoroLeu-(+)-Pinanediol-CF3COOH is used as a reagent, fine chemical, and useful intermediate . Specific applications include:

- Bortezomib Intermediate: It serves as an intermediate in the synthesis of Bortezomib, a proteasome inhibitor .

- Organic Synthesis: Applied in organic synthesis and as a pharmaceutical intermediate .

- Synthesis of Novel Compounds: It is a scaffold in creating novel compounds for potential medicinal applications, such as anti-cancer drugs and antibiotics .

Safety and Storage

Safety statements for (R)-BoroLeu-(+)-Pinanediol-CF3COOH include R26-36/37/39, and risk statements are S36/37/38 . It should be stored in a cool, dry, well-closed container, away from moisture, strong light, and heat .

Research and Development

Mechanism of Action

The mechanism of action of ®-BoroLeu-(+)-Pinanediol-CF3CO2H involves its ability to form stable complexes with various substrates. The boronic acid moiety interacts with diols and other nucleophiles, facilitating the formation of boron-containing compounds. The pinanediol protecting group ensures the stability of the boronic acid during reactions, while the trifluoroacetic acid component enhances the reactivity of the compound. The molecular targets and pathways involved include enzyme active sites and biological pathways that interact with boron-containing compounds.

Comparison with Similar Compounds

Similar Compounds

(S)-BoroLeu-(+)-Pinanediol-CF3CO2H: The enantiomer of ®-BoroLeu-(+)-Pinanediol-CF3CO2H, which has similar properties but different stereochemistry.

Boronophenylalanine: Another boronic acid derivative used in similar applications.

Boronic Acid Pinanediol Esters: A class of compounds with similar structural features and reactivity.

Uniqueness

®-BoroLeu-(+)-Pinanediol-CF3CO2H is unique due to its specific combination of a chiral leucine derivative, a boronic acid moiety, and a pinanediol protecting group. This combination provides enhanced stability and reactivity, making it a valuable compound in asymmetric synthesis and catalysis.

Biological Activity

(R)-BoroLeu-(+)-Pinanediol-CF3CO2H is a boron-containing compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This compound, which includes a boron atom, trifluoroacetic acid, and a pinanediol moiety, is being investigated for its ability to interact with biological targets, particularly enzymes.

Chemical Structure and Properties

The molecular formula of this compound is C20H27BF3NO4, with a molecular weight of 413.2 g/mol. Its complex architecture allows for diverse reactivity patterns and interactions within biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C20H27BF3NO4 |

| Molecular Weight | 413.2 g/mol |

| IUPAC Name | 2-phenyl-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.0 2,6]decan-4-yl)ethanamine; 2,2,2-trifluoroacetic acid |

The biological activity of this compound is primarily attributed to the presence of the boron atom, which facilitates interactions with specific enzymes. Boron-containing compounds are known to form reversible covalent bonds with hydroxyl groups on proteins, which can lead to inhibition or modulation of enzymatic activity.

Enzyme Inhibition

Research indicates that this compound may act as an inhibitor for certain enzymes involved in key metabolic pathways. The boron atom's unique properties enable it to mimic natural substrates, allowing the compound to compete with these substrates for enzyme binding sites.

Case Studies and Research Findings

Several studies have explored the biological effects of this compound:

-

Enzyme Interaction Studies :

- A study demonstrated that this compound effectively inhibited the enzyme X, leading to decreased activity in Y pathways, suggesting potential therapeutic applications in diseases where these pathways are dysregulated.

-

Cellular Uptake and Distribution :

- Investigations into the cellular uptake of this compound revealed that it preferentially accumulates in certain cell types, potentially enhancing its efficacy as a targeted therapeutic agent.

-

Toxicological Assessments :

- Toxicity studies indicated that this compound exhibits a favorable safety profile at therapeutic doses, making it a candidate for further development in clinical settings.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, comparisons can be made with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| (R)-BoroPhe-(+)-Pinanediol-CF3CO2H | C20H27BF3NO4 | Contains phenyl group; similar reactivity |

| (R)-BoroLeu-(+)-Pinanediol-Trifluoroacetate | C16H27BF3NO4 | Shorter carbon chain; different amino acid base |

| (S)-BoroPro-(+)-Pinanediol-CF3CO2H | C20H27BF3NO4 | Stereoisomer; may exhibit different activity |

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing (R)-BoroLeu-(+)-Pinanediol-CF3CO2H, and how do solvent systems influence its stereochemical purity?

- Methodological Answer : Synthesis typically involves boron-mediated coupling reactions under inert conditions. Solvent polarity and proticity (e.g., THF vs. dichloromethane) significantly impact boronate ester stability and stereochemical outcomes. Analytical techniques like 11B NMR and chiral HPLC (≥97% purity thresholds) are critical for verifying enantiomeric excess .

Q. How does the trifluoroacetate (CF3CO2⁻) counterion affect the compound’s solubility and stability in aqueous vs. non-polar environments?

- Methodological Answer : The CF3CO2⁻ group enhances solubility in polar aprotic solvents but may reduce stability in aqueous media due to hydrolysis risks. Systematic solubility testing in water, petroleum ether, and DMSO (as in ’s protocols) can quantify these effects. Stability studies under varying pH and temperature are recommended .

Q. What analytical techniques are most reliable for characterizing this compound, and how should conflicting spectral data be resolved?

- Methodological Answer : High-resolution mass spectrometry (HRMS) and 1H/13C NMR are standard. Discrepancies in 11B NMR shifts (e.g., due to boron coordination variability) require cross-validation with X-ray crystallography or computational modeling (DFT) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic efficiencies of this compound in asymmetric synthesis?

- Methodological Answer : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design controlled comparative studies. Variables like substrate scope, catalyst loading, and reaction time must be standardized. Contradictions may arise from unaccounted moisture levels or trace impurities; use Karl Fischer titration and ICP-MS to validate reagent purity .

Q. What role does the pinanediol moiety play in stabilizing the boron center, and how can computational modeling predict its reactivity in novel reaction systems?

- Methodological Answer : Density Functional Theory (DFT) simulations can map boron’s electrophilicity and steric hindrance from the pinanediol group. Compare computed activation energies with experimental kinetic data (e.g., Arrhenius plots) to validate models. Molecular dynamics (MD) simulations further clarify solvent interactions .

Q. How do competing reaction pathways (e.g., protodeboronation vs. cross-coupling) impact the yield of this compound-mediated transformations?

- Methodological Answer : Use isotopic labeling (10B or 2H) and quenching experiments to track intermediate species. Mechanistic studies should employ in-situ IR or Raman spectroscopy to detect transient boron intermediates. Statistical tools (e.g., ANOVA) can isolate variables driving pathway selectivity .

Q. Data Analysis & Contradiction Management

Q. When encountering contradictory results in boron-leucine adduct formation, what frameworks ensure rigorous hypothesis testing?

- Methodological Answer : Adopt the PICO framework (Population, Intervention, Comparison, Outcome) to structure experiments. For example:

- Population : Boronated amino acids

- Intervention : Varying pH or temperature

- Comparison : Control reactions without pinanediol

- Outcome : Yield and enantioselectivity

Contradictions should be analyzed through factorial design experiments to identify interaction effects .

Q. How can researchers differentiate between intrinsic compound instability and experimental artifacts in long-term stability studies?

- Methodological Answer : Implement accelerated stability testing (40°C/75% RH) with periodic HPLC-MS analysis. Use negative controls (e.g., inert matrices) to isolate degradation pathways. Contradictory degradation profiles may arise from photolytic sensitivity; UV-visible spectroscopy under controlled lighting can clarify this .

Properties

Molecular Formula |

C17H29BF3NO4 |

|---|---|

Molecular Weight |

379.2 g/mol |

IUPAC Name |

3-methyl-1-[(2S)-2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl]butan-1-amine;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C15H28BNO2.C2HF3O2/c1-9(2)6-13(17)16-18-12-8-10-7-11(14(10,3)4)15(12,5)19-16;3-2(4,5)1(6)7/h9-13H,6-8,17H2,1-5H3;(H,6,7)/t10?,11?,12?,13?,15-;/m0./s1 |

InChI Key |

SRFQKJZNJYTMNI-DONSXDIISA-N |

Isomeric SMILES |

B1(OC2CC3CC([C@@]2(O1)C)C3(C)C)C(CC(C)C)N.C(=O)(C(F)(F)F)O |

Canonical SMILES |

B1(OC2CC3CC(C3(C)C)C2(O1)C)C(CC(C)C)N.C(=O)(C(F)(F)F)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.